An In-depth Technical Guide to the Discovery and Synthesis of Itraconazole
An In-depth Technical Guide to the Discovery and Synthesis of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of the broad-spectrum antifungal agent, itraconazole. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. The document details the historical context of its discovery by Janssen Pharmaceutica, its mechanism of action, and a detailed exposition of its chemical synthesis pathways, including experimental protocols for key reactions.
Discovery and Development of Itraconazole
Itraconazole was discovered in the late 1970s by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.[1][2][3] The discovery was part of a broader research effort to develop more effective and safer azole-based antifungal agents, moving from the earlier imidazole class to the triazole class of compounds.[1] Itraconazole was patented in 1978 and received its first approval for medical use in the United States in 1992.[4]
The development of itraconazole was a significant advancement in antifungal therapy, offering a broader spectrum of activity compared to its predecessors.[5] Its development addressed the need for orally active antifungals with an improved safety profile for treating systemic mycoses.
Below is a logical workflow illustrating the key phases in the discovery and development of itraconazole.
Mechanism of Action
Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.
Chemical Synthesis of Itraconazole
The synthesis of itraconazole is a complex multi-step process that can be approached through either a linear or a more efficient convergent synthesis strategy. The convergent approach involves the separate synthesis of two key intermediates, which are then coupled to form the final itraconazole molecule.
The two primary intermediates are:
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Intermediate I (The Dioxolane Core): cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
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Intermediate II (The Triazolone Side Chain): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
The following diagram illustrates a convergent synthesis pathway for itraconazole.
Experimental Protocols
The following protocols are compiled from various patents and publications and represent plausible methods for the synthesis of itraconazole and its key intermediates.
3.1.1. Synthesis of Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
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Step 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol This intermediate can be prepared from 2-bromo-2',4'-dichloroacetophenone and glycerol. The reaction involves a ketalization step.
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Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
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Reagents: cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol, 1,2,4-triazole, potassium carbonate, dimethyl sulfoxide (DMSO).
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Procedure: A mixture of cis-bromo ester (0.022 mol), anhydrous potassium carbonate (0.086 mol), water (1.2 g), 1,2,4-triazole (0.090 mol), and polyethylene glycol 600 (0.1 g) in DMSO (50 g) is heated to 189°C and reacted for 15 hours. After completion, water is added, and the product is extracted with dichloromethane. The organic layer is evaporated, and the crude product is recrystallized from ethyl acetate.[6]
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Yield: ~82.4%
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Step 3: Mesylation to yield Intermediate I The alcohol from the previous step is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final mesylated intermediate.
3.1.2. Synthesis of Intermediate II: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
This intermediate is synthesized in a multi-step process starting from 1-acetyl-4-(4-hydroxyphenyl)piperazine. The synthesis involves the formation of a triazolone ring followed by N-alkylation.
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Step 1: Formation of the Triazolone Ring This involves a sequence of reactions starting with the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with p-nitrochlorobenzene, followed by reduction of the nitro group, acylation, reaction with hydrazine hydrate, and cyclization to form the triazolone ring.
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Step 2: N-Alkylation
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Reagents: 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, 2-bromobutane, potassium hydroxide, DMSO.
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Procedure: The triazolone intermediate is reacted with 2-bromobutane in the presence of potassium hydroxide in DMSO to yield the N-alkylated product.[7] A subsequent demethylation step (e.g., using HBr) is required to expose the free hydroxyl group.
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3.1.3. Final Coupling Reaction to Synthesize Itraconazole
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Reagents: Intermediate I, Intermediate II, sodium hydroxide (or potassium hydroxide), toluene, and a phase transfer catalyst (e.g., TEBA).
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Procedure: In a reaction flask, add water (140 g), sodium hydroxide (45 g), toluene (180 g), Intermediate II (10 g), Intermediate I (12 g), hydrazine hydrate (0.1 g), and TEBA (1.0 g). The mixture is heated to 110°C and refluxed for 8 hours. After the reaction is complete, it is cooled to 40°C, and the aqueous layer is separated. The organic layer is further cooled to room temperature, and the crude itraconazole is collected by filtration.[8]
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Yield: ~95.0%
3.1.4. Purification of Itraconazole
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Procedure: The crude itraconazole is dissolved in a mixed solvent of dichloromethane and methanol (e.g., 1:2 v/v). A mixture of activated carbon and silica gel is added, and the solution is stirred at 30-35°C for a period for decolorization. The mixture is then filtered, and the filtrate is concentrated to remove dichloromethane. The purified itraconazole crystallizes out from methanol and is collected by filtration.[9]
Quantitative Data on Synthesis
The following tables summarize the quantitative data for the key steps in the synthesis of itraconazole, compiled from various sources.
Table 1: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
| Parameter | Value | Reference |
| Starting Material | cis-bromo ester (0.022 mol) | [6] |
| Reagents | 1,2,4-triazole (0.090 mol), K₂CO₃ (0.086 mol), PEG 600 (0.1 g), H₂O (1.2 g), DMSO (50 g) | [6] |
| Reaction Temperature | 189°C | [6] |
| Reaction Time | 15 hours | [6] |
| Yield | 82.4% | [6] |
| Purity | 87.60% (isomer content 10.5%) | [6] |
Table 2: Final Coupling Reaction to Synthesize Itraconazole
| Parameter | Value | Reference |
| Intermediate I | 12 g | [8] |
| Intermediate II | 10 g | [8] |
| Reagents | NaOH (45 g), Toluene (180 g), H₂O (140 g), Hydrazine hydrate (0.1 g), TEBA (1.0 g) | [8] |
| Reaction Temperature | 110°C (reflux) | [8] |
| Reaction Time | 8 hours | [8] |
| Yield | 95.0% | [8] |
| Purity (crude) | >99% (foreign matter content 0.60%) | [8] |
Spectroscopic Data of Itraconazole
The structural elucidation of itraconazole and its intermediates relies on various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. Studies have detailed the chemical shifts of itraconazole in different solvents and under varying pH conditions, which helped in identifying the sites of protonation. Solid-state NMR has also been employed to investigate the internal structure and dynamics of itraconazole.[1]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of itraconazole and its impurities. The protonated molecular ion of itraconazole is observed at m/z 705.
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Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the itraconazole molecule.
This guide provides a foundational understanding of the discovery and synthesis of itraconazole, intended to support further research and development in the field of antifungal agents. For more specific details, the reader is encouraged to consult the cited patents and research articles.
References
- 1. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole: pharmacology, clinical experience and future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic method of itraconazole key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 5. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 6. CN109293642A - A kind of purification and purification method of itraconazole - Google Patents [patents.google.com]
- 7. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
